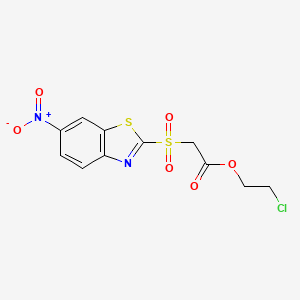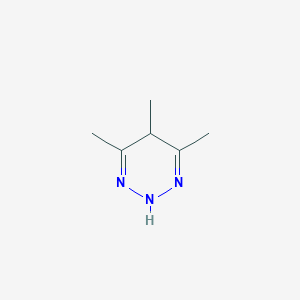![molecular formula C19H39ClN2S B14448427 1-Methyl-3-[(tetradecylsulfanyl)methyl]-2,3-dihydro-1H-imidazol-1-ium chloride CAS No. 78873-70-8](/img/no-structure.png)
1-Methyl-3-[(tetradecylsulfanyl)methyl]-2,3-dihydro-1H-imidazol-1-ium chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Methyl-3-[(tetradecylsulfanyl)methyl]-2,3-dihydro-1H-imidazol-1-ium chloride is a quaternary ammonium compound with a unique structure that includes a long alkyl chain and an imidazolium ring. This compound is part of the ionic liquid family, known for their low melting points and high thermal stability. Ionic liquids are often used as solvents and catalysts in various chemical reactions due to their unique properties.
准备方法
The synthesis of 1-Methyl-3-[(tetradecylsulfanyl)methyl]-2,3-dihydro-1H-imidazol-1-ium chloride typically involves the alkylation of 1-methylimidazole with a suitable alkyl halide, followed by the introduction of the tetradecylsulfanyl group. The reaction conditions often include the use of solvents like acetonitrile or dichloromethane and may require heating to facilitate the reaction. Industrial production methods may involve continuous flow reactors to ensure consistent product quality and yield.
化学反应分析
1-Methyl-3-[(tetradecylsulfanyl)methyl]-2,3-dihydro-1H-imidazol-1-ium chloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the imidazolium ring, using reagents like sodium azide or potassium cyanide. The major products formed from these reactions depend on the specific reagents and conditions used.
科学研究应用
1-Methyl-3-[(tetradecylsulfanyl)methyl]-2,3-dihydro-1H-imidazol-1-ium chloride has a wide range of applications in scientific research:
Chemistry: Used as a solvent and catalyst in organic synthesis, particularly in reactions requiring high thermal stability and low volatility.
Biology: Investigated for its potential antimicrobial properties and its effects on biological membranes.
Medicine: Explored for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized in the production of specialty chemicals and as a component in advanced materials.
作用机制
The mechanism of action of 1-Methyl-3-[(tetradecylsulfanyl)methyl]-2,3-dihydro-1H-imidazol-1-ium chloride involves its interaction with molecular targets through ionic and hydrophobic interactions. The long alkyl chain allows it to integrate into lipid membranes, potentially disrupting membrane integrity and function. The imidazolium ring can interact with various enzymes and proteins, affecting their activity and stability.
相似化合物的比较
Similar compounds to 1-Methyl-3-[(tetradecylsulfanyl)methyl]-2,3-dihydro-1H-imidazol-1-ium chloride include:
1-Methyl-3-octylimidazolium chloride: Similar structure but with a shorter alkyl chain, leading to different solubility and thermal properties.
1-Ethyl-3-methylimidazolium chloride: Lacks the long alkyl chain, resulting in different interactions with biological membranes and proteins.
3-Methyl-1-[(tetradecylsulfanyl)methyl]pyridin-1-ium chloride: Contains a pyridinium ring instead of an imidazolium ring, leading to different chemical reactivity and biological effects.
These comparisons highlight the unique properties of this compound, particularly its long alkyl chain and imidazolium ring, which contribute to its distinct chemical and biological activities.
属性
| 78873-70-8 | |
分子式 |
C19H39ClN2S |
分子量 |
363.0 g/mol |
IUPAC 名称 |
1-methyl-3-(tetradecylsulfanylmethyl)-1,2-dihydroimidazol-1-ium;chloride |
InChI |
InChI=1S/C19H38N2S.ClH/c1-3-4-5-6-7-8-9-10-11-12-13-14-17-22-19-21-16-15-20(2)18-21;/h15-16H,3-14,17-19H2,1-2H3;1H |
InChI 键 |
KPFHISQFLZUQME-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCCCCCCCSCN1C[NH+](C=C1)C.[Cl-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![2-[3-(2-Hydroxy-5-methylphenyl)-2-methoxy-5-methylphenyl]-4-methylphenol](/img/structure/B14448406.png)
![2-methoxy-4-[(E)-pyridin-2-yliminomethyl]phenol](/img/structure/B14448425.png)
